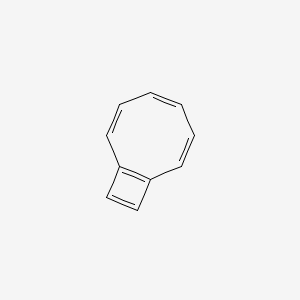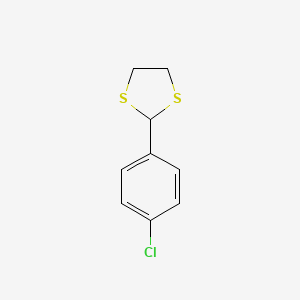
1,3-DITHIOLANE, 2-(p-CHLOROPHENYL)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dithiolane, 2-(p-chlorophenyl)- is an organosulfur compound with the molecular formula C9H9ClS2 It is a heterocyclic compound that contains a five-membered ring with two sulfur atoms and one carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Dithiolane, 2-(p-chlorophenyl)- can be synthesized through the reaction of p-chlorobenzaldehyde with 1,2-ethanedithiol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions and yields the desired product in good to excellent yields .
Industrial Production Methods
Industrial production of 1,3-dithiolane derivatives often involves the use of recyclable catalysts such as DABCO-based ionic liquids. These catalysts offer advantages such as reduced reaction times, high yields, and environmentally friendly conditions .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dithiolane, 2-(p-chlorophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like KMnO4 or OsO4.
Reduction: Reduction can be achieved using agents such as LiAlH4 or NaBH4.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like RLi or RMgX.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/Py, RCOOOH.
Reduction: LiAlH4, NaBH4, H2/Ni, H2/Rh.
Substitution: RLi, RMgX, RCuLi, NaOCH3.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Applications De Recherche Scientifique
1,3-Dithiolane, 2-(p-chlorophenyl)- has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1,3-dithiolane, 2-(p-chlorophenyl)- involves its interaction with molecular targets through its sulfur atoms. These interactions can lead to the formation of stable complexes with metal ions or other reactive species, thereby exerting its effects. The specific pathways involved depend on the context of its application, such as its role as a protecting group in organic synthesis or its biological activity in medicinal chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Dithiolane: An isomer of 1,3-dithiolane with a different ring structure.
1,3-Dithiane: A related compound with a six-membered ring containing two sulfur atoms.
Uniqueness
1,3-Dithiolane, 2-(p-chlorophenyl)- is unique due to its specific substitution pattern and the presence of the p-chlorophenyl group. This substitution imparts distinct chemical properties and reactivity compared to other dithiolane derivatives .
Propriétés
Numéro CAS |
23229-32-5 |
|---|---|
Formule moléculaire |
C9H9ClS2 |
Poids moléculaire |
216.8 g/mol |
Nom IUPAC |
2-(4-chlorophenyl)-1,3-dithiolane |
InChI |
InChI=1S/C9H9ClS2/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-4,9H,5-6H2 |
Clé InChI |
OCPZVXIFXYBOHG-UHFFFAOYSA-N |
SMILES canonique |
C1CSC(S1)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetic acid;[2-(acetyloxymethyl)-3-hydroxy-2-(hydroxymethyl)propyl] acetate](/img/structure/B14719903.png)
![Benzene, [1,1-bis(ethylthio)ethyl]-](/img/structure/B14719910.png)
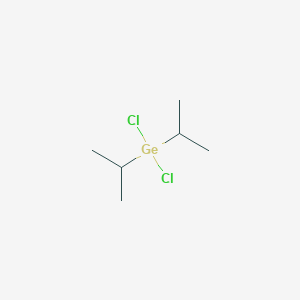
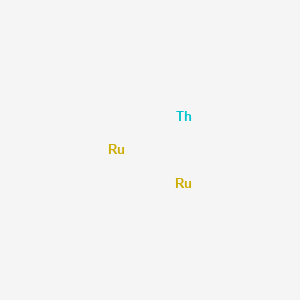
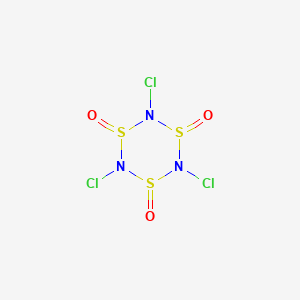
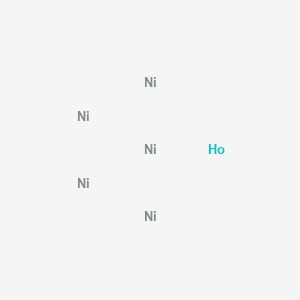




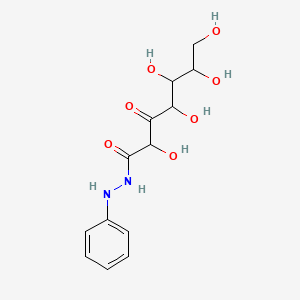
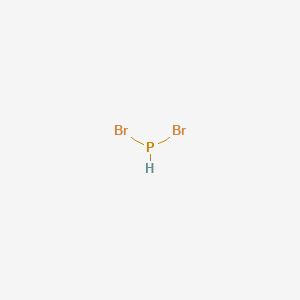
![5-(Benzylsulfanyl)-1,2-dihydropyrimido[5,4-e][1,2,4]triazine](/img/structure/B14719983.png)
